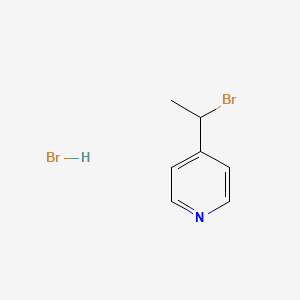

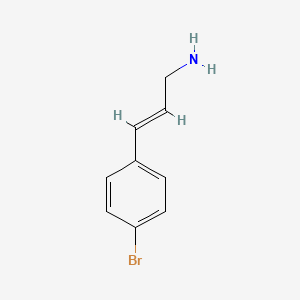

4-(1-Bromoethyl)pyridine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1-Bromoethyl)pyridine hydrobromide is a brominated pyridine derivative that is of interest in various chemical syntheses and applications. While the specific compound is not directly studied in the provided papers, related brominated pyridine compounds and their reactivity, synthesis, and properties are discussed, which can provide insights into the behavior of this compound.

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves palladium-catalyzed reactions, as seen in the preparation of cyclopalladated 2-(4-bromophenyl)pyridine complexes . Similarly, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives involves a condensation reaction followed by alkylation using different alkyl dibromide agents . These methods suggest that the synthesis of this compound could potentially be achieved through similar palladium-catalyzed processes or through selective bromination and alkylation reactions.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is often confirmed using techniques such as NMR spectroscopy and X-ray crystallography . For instance, the structure of a 2-bromomethyl 1,4-dihydropyridine derivative was confirmed by NMR , and the structure of new 6-bromo-imidazo[4,5-b]pyridine derivatives was confirmed using X-ray crystallography . These techniques would likely be applicable in determining the molecular structure of this compound.

Chemical Reactions Analysis

Brominated pyridine derivatives participate in various chemical reactions. For example, they can be used in one-pot oxidation/Suzuki coupling reactions , and their reactivity with nucleophiles has been studied . The bromine atom in these compounds can act as a good leaving group, facilitating further chemical transformations. This suggests that this compound could also be used in similar coupling reactions or as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be influenced by their molecular structure. For instance, extended hydrogen-bonded ribbons are observed in the solid state of certain pyridinium salts , and weak hydrogen bonding and fluorous interactions are noted in others . These interactions can affect the compound's solubility, melting point, and other physical properties. The properties of this compound would need to be studied experimentally, but insights can be drawn from the behavior of structurally related compounds.

Relevant Case Studies

Case studies involving brominated pyridine derivatives include their use in catalysis, such as the aziridination of olefins , and their potential as antimicrobial agents . These studies demonstrate the versatility of brominated pyridine compounds in synthetic chemistry and their potential applications in medicinal chemistry. Although this compound is not directly mentioned, the discussed compounds provide a foundation for understanding its possible applications and reactivity.

Scientific Research Applications

Synthesis of Hyperbranched Polyelectrolytes

4-(1-Bromoethyl)pyridine hydrobromide is utilized in the synthesis of hyperbranched polyelectrolytes. This process involves the poly(N-alkylation) of monomers derived from commercially available lutidines, such as 3,5-bis(bromomethyl)pyridine hydrobromide. The reaction kinetics and structure of these hyperbranched poly[bis(alkylene)pyridinium]s are studied using NMR spectroscopy, providing insights into their reactivity and properties (Monmoton et al., 2008).

Bromination Reactions in Water

The compound is involved in bromination reactions, crucial for synthesizing various organic compounds. For instance, 2-acetylpyridine undergoes bromination to yield derivatives like 2-(bromoacetyl) pyridine. This process is notable for its high yield and environmentally friendly attributes, indicating its significance in green chemistry (Hong-ying, 2012).

Sol-Gel Entrapped Bromination Agent

In another application, this compound is used as a bromination agent when encapsulated in silica sol-gel. This method is applied for the bromination of alkenes, ketones, and arenes, showcasing its versatility. The recyclable nature of this bromination agent also highlights its potential for sustainable chemical processes (Levin et al., 2006).

Aziridination of Olefins

The compound acts as a catalyst in the aziridination of olefins, using Chloramine-T as a nitrogen source. This process is effective for both electron-deficient and electron-rich olefins, yielding aziridines in moderate to good yields (Ali et al., 1999).

Bromination of Schiff Base Chelates

It is also used in the bromination of Schiff base chelates derived from various metals. This process demonstrates the effectiveness of this compound in synthesizing brominated metal complexes, which can have various applications in coordination chemistry (Raman et al., 2005).

Conversion of Bromohydrins to Dibromides

Another interesting application is in the conversion of bromohydrins to dibromides. This reaction is crucial in synthesizing various organic compounds and showcases the versatility of this compound in organic synthesis (Freedman & Doorakian, 1964).

Polymer Modification Techniques

The compound finds usage in modifying polymers, like in the synthesis of poly(4-vinyl pyridine) particles. This application is particularly relevant in the development of antimicrobial materials and environmental applications, illustrating its utility in material science and engineering (Sahiner et al., 2013).

Safety and Hazards

4-(1-Bromoethyl)pyridine hydrobromide is considered hazardous. It causes severe skin burns and eye damage . It may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored locked up . It should be disposed of to an approved waste disposal plant .

properties

IUPAC Name |

4-(1-bromoethyl)pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.BrH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJUUOYKLMNCDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2504838.png)

![N-(4-ethylphenyl)-2-(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2504839.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B2504842.png)

![2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2504843.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2504844.png)

![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2504853.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2504855.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2,4-dichloroanilino)prop-2-en-1-one](/img/structure/B2504856.png)